molecular formula C20H29N3O5S B4420965 N-[4-(MORPHOLIN-4-YL)-3-(MORPHOLINE-4-SULFONYL)PHENYL]CYCLOPENTANECARBOXAMIDE

N-[4-(MORPHOLIN-4-YL)-3-(MORPHOLINE-4-SULFONYL)PHENYL]CYCLOPENTANECARBOXAMIDE

Cat. No.: B4420965
M. Wt: 423.5 g/mol
InChI Key: PLAQBHPBVPCLTM-UHFFFAOYSA-N
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Description

N-[4-(MORPHOLIN-4-YL)-3-(MORPHOLINE-4-SULFONYL)PHENYL]CYCLOPENTANECARBOXAMIDE: is a complex organic compound characterized by the presence of morpholine and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(MORPHOLIN-4-YL)-3-(MORPHOLINE-4-SULFONYL)PHENYL]CYCLOPENTANECARBOXAMIDE typically involves multiple steps:

    Formation of the Phenyl Ring: The phenyl ring is functionalized with morpholine and sulfonyl groups through electrophilic aromatic substitution reactions.

    Cyclopentanecarboxamide Formation: The cyclopentanecarboxamide moiety is introduced via amide bond formation, often using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

    Final Assembly: The final compound is assembled by linking the functionalized phenyl ring with the cyclopentanecarboxamide moiety under controlled conditions, typically involving reflux in an appropriate solvent.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes:

    Catalysis: Using catalysts to increase reaction efficiency.

    Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

    Scale-Up: Adapting laboratory-scale procedures to industrial-scale production while maintaining safety and environmental standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine and sulfonyl groups.

    Reduction: Reduction reactions may target the amide bond or the sulfonyl group.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the morpholine groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.

    Materials Science: Incorporated into polymers to improve mechanical properties and thermal stability.

Biology:

    Enzyme Inhibition: Acts as an inhibitor for specific enzymes, making it useful in biochemical studies.

    Cell Signaling: Modulates cell signaling pathways, providing insights into cellular processes.

Medicine:

    Drug Development: Explored as a potential therapeutic agent due to its bioactive properties.

    Diagnostics: Used in diagnostic assays to detect specific biomolecules.

Industry:

    Chemical Manufacturing: Employed in the synthesis of advanced materials and specialty chemicals.

    Pharmaceuticals: Utilized in the production of pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of N-[4-(MORPHOLIN-4-YL)-3-(MORPHOLINE-4-SULFONYL)PHENYL]CYCLOPENTANECARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets, altering their activity and modulating biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalysis.

Comparison with Similar Compounds

  • N-[4-(MORPHOLIN-4-YL)PHENYL]CYCLOPENTANECARBOXAMIDE
  • N-[3-(MORPHOLINE-4-SULFONYL)PHENYL]CYCLOPENTANECARBOXAMIDE
  • N-[4-(MORPHOLIN-4-YL)-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE

Uniqueness: N-[4-(MORPHOLIN-4-YL)-3-(MORPHOLINE-4-SULFONYL)PHENYL]CYCLOPENTANECARBOXAMIDE is unique due to the presence of both morpholine and sulfonyl groups on the phenyl ring, which imparts distinct chemical and biological properties. This dual functionality enhances its versatility in various applications, making it a valuable compound in scientific research and industrial processes.

Properties

IUPAC Name

N-(4-morpholin-4-yl-3-morpholin-4-ylsulfonylphenyl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O5S/c24-20(16-3-1-2-4-16)21-17-5-6-18(22-7-11-27-12-8-22)19(15-17)29(25,26)23-9-13-28-14-10-23/h5-6,15-16H,1-4,7-14H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLAQBHPBVPCLTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(MORPHOLIN-4-YL)-3-(MORPHOLINE-4-SULFONYL)PHENYL]CYCLOPENTANECARBOXAMIDE

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